![molecular formula C20H28ClN B1214920 Terodilinhydrochlorid CAS No. 7082-21-5](/img/structure/B1214920.png)
Terodilinhydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
While specific details on the chemical synthesis of terodiline hydrochloride are not directly available from the reviewed papers, the general approach to synthesizing similar compounds often involves intricate organic synthesis techniques. These can include various forms of activation and coupling reactions, potentially involving intermediates such as acyl azides which can undergo rearrangements to form the desired compound. The synthesis process must be carefully controlled to achieve the desired stereochemistry and purity required for pharmaceutical compounds.
Molecular Structure Analysis
Terodiline hydrochloride's molecular structure is characterized by the presence of a tertiary butyl group and a diphenyl moiety, contributing to its pharmacological properties. The compound exists as a racemate, with both enantiomers displaying distinct metabolic pathways in biological systems. This stereochemical aspect is crucial for understanding its biological activity and metabolism, including hydroxylation reactions that lead to its main metabolites (Norén et al., 1989; Lindeke et al., 1987).
Wissenschaftliche Forschungsanwendungen
Behandlung der Harninkontinenz
Terodilinhydrochlorid wurde zur Behandlung der Harninkontinenz eingesetzt . Es besitzt sowohl anticholinerge als auch calciumantagonistische Eigenschaften, die abnormalen Blasenkontraktionen, die durch Detrusorinstabilität verursacht werden, effektiv reduzieren . Bei Verabreichung an erwachsene Patienten mit Dranginkontinenz (in der Regel als 25 mg zweimal täglich Dosis) reduziert Terodilin die Häufigkeit des diurnalen und nächtlichen Wasserlassens sowie Inkontinenzepisoden .
Steigerung der Blasenkapazität
In Studien zur Beurteilung von cystometrischen Parametern wurde festgestellt, dass this compound das Blasenvolumen beim ersten Drang und die Blasenkapazität erhöht . Dies kann besonders vorteilhaft für Patienten sein, die an Erkrankungen leiden, die die Blasenkapazität reduzieren.
Behandlung der diurnalen Enuresis bei Kindern
Kinder mit diurnaler Enuresis sprechen ähnlich auf eine tägliche Dosis von 25 mg this compound an . Dies zeigt das Potenzial dieser Verbindung in der pädiatrischen Urologie.
Vergleich mit anderen Medikamenten
Mehrere Studien haben gezeigt, dass Terodilin 50 mg/Tag von Patienten im Vergleich zu Emepronium 600 mg/Tag oder Flavoxat 600 mg/Tag bevorzugt wird . Es neigt dazu, die Häufigkeit des freiwilligen Wasserlassens und die Inkontinenzepisoden effektiver zu reduzieren als diese Medikamente .
Langzeittoleranz
Terodilin wird in Kurzzeit- und Langzeitstudien (bis zu 3,5 Jahre) gut vertragen . Anticholinerge Wirkungen werden am häufigsten berichtet; andere Nebenwirkungen treten bei Terodilin- und Placebo-Behandlung gleichermaßen auf .
Neurogene Blasendysfunktion
Terodilin ist bei Patienten mit Dranginkontinenz oder neurogener Blasendysfunktion wirksam und gut verträglich . Dies deutet auf seine potenzielle Verwendung bei der Behandlung neurogener Blasenerkrankungen hin.
Wirkmechanismus
Target of Action
Terodiline hydrochloride is primarily used in urology as an antispasmodic . It targets the smooth muscles of the bladder, reducing their tone and thus helping in the treatment of urinary frequency and incontinence .
Mode of Action
Terodiline hydrochloride works by relaxing the smooth muscles, which is likely due to its anticholinergic and calcium antagonist activity . This means it blocks the action of acetylcholine, a neurotransmitter that causes muscle contractions, and inhibits the flow of calcium ions, which play a crucial role in muscle contractions .
Biochemical Pathways
Its anticholinergic and calcium antagonist properties suggest that it may interfere with the signaling pathways that regulate muscle contractions .
Pharmacokinetics
The pharmacokinetics of terodiline hydrochloride was studied in healthy volunteers given 12.5 mg intravenously and orally, or 20 mg intravenously and 25 mg orally . The serum concentrations were measured using gas chromatography and mass spectrometry . After intravenous administration, the kinetics could be described by a two-compartment model with a mean distribution half-life of 0.3 hours and a mean elimination half-life of 63 hours . The serum clearance and apparent volume of distribution varied about 4-fold with mean values of 4.8 l/h and 417 l, respectively . After oral administration, the mean half-life of absorption was 0.7 hours and that of elimination was 65 hours . The absolute bioavailability varied between 64% and 105% with a mean of 92% .
Result of Action
The primary result of terodiline hydrochloride’s action is the reduction of abnormal bladder contractions caused by detrusor instability . When administered to adult patients with urge incontinence, terodiline reduces diurnal and nocturnal micturition frequency and incontinence episodes . In studies also assessing cystometric parameters, bladder volume at first urge and bladder capacity are increased .
Safety and Hazards
Terodiline hydrochloride is known to pose a risk for torsades de pointes, a specific type of abnormal heart rhythm . This cardiotoxicity is concentration-dependent . The safety data sheet for Terodiline hydrochloride indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .
Biochemische Analyse
Biochemical Properties
Terodiline hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It exhibits both anticholinergic and calcium antagonist activities. The compound inhibits carbachol-induced muscle contractions by interacting with muscarinic receptors, demonstrating its anticholinergic properties . Additionally, terodiline hydrochloride inhibits calcium-induced contractions in depolarized rabbit aorta and pregnant human uterus, indicating its calcium antagonist effect . These interactions contribute to its ability to reduce abnormal bladder contractions caused by detrusor instability.
Cellular Effects
Terodiline hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anticholinergic activity leads to the inhibition of muscarinic receptors, which reduces bladder contractions . Furthermore, its calcium antagonist properties inhibit calcium influx into cells, affecting cellular metabolism and signaling pathways . These effects contribute to the therapeutic benefits of terodiline hydrochloride in treating urinary incontinence.
Molecular Mechanism
The molecular mechanism of terodiline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to muscarinic receptors, inhibiting their activity and reducing bladder contractions . Additionally, terodiline hydrochloride blocks IKr (Kv11.1) channels, which can pose a risk for torsades de pointes, a type of cardiac arrhythmia . This cardiotoxicity is concentration-dependent and highlights the importance of careful dosage management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terodiline hydrochloride change over time. The compound is well-tolerated in both short-term and long-term studies, with anticholinergic effects being the most commonly reported . Terodiline hydrochloride has been shown to be effective in reducing diurnal and nocturnal micturition frequency and incontinence episodes over extended periods
Dosage Effects in Animal Models
The effects of terodiline hydrochloride vary with different dosages in animal models. In studies involving isolated animal and human detrusor muscle, terodiline hydrochloride exhibited anticholinergic activity at concentrations of 5 μmol/L or less . Higher concentrations of the compound inhibited calcium-induced contractions, indicating its calcium antagonist effect . The dosage must be carefully managed to avoid toxic or adverse effects, particularly at high doses.
Metabolic Pathways
Terodiline hydrochloride is extensively metabolized, mainly via hydroxylation, with only 15% of a dose excreted unchanged in urine . The major metabolite in humans is parahydroxyterodiline, which is pharmacologically active but present in small quantities . These metabolic pathways highlight the importance of understanding the compound’s interactions with enzymes and cofactors involved in its metabolism.
Transport and Distribution
Terodiline hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution (5.10 L/kg) and a long half-life (56 hours), indicating its extensive distribution in the body . It is primarily transported via the bloodstream and interacts with binding proteins to reach its target tissues. The compound’s localization and accumulation within specific tissues contribute to its therapeutic effects.
Subcellular Localization
The subcellular localization of terodiline hydrochloride affects its activity and function. The compound’s anticholinergic and calcium antagonist properties are likely influenced by its localization within cellular compartments. Terodiline hydrochloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can impact its therapeutic efficacy .
Eigenschaften
IUPAC Name |
N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHAJVBYQPLAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15793-40-5 (Parent) | |
Record name | Terodiline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048968 | |
Record name | Terodiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7082-21-5 | |
Record name | Bicor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7082-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terodiline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terodiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terodiline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERODILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZA89W43F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.